Cas no 70894-20-1 ((3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one)

(3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one structure
70894-20-1 structure
Nome del prodotto:(3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
Numero CAS:70894-20-1
MF:C15H22O5
MW:282.332185268402
CID:1747338
PubChem ID:12149911

(3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (3R,3aS,6aS,8R,9R,9aS,9bS)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
    • (3R,3aβ,6aβ,9aβ,9bα)-Dodecahydro-3,8α-dihydroxy-3-hydroxymethyl-9β-methyl-6-methyleneazuleno[4,5-b]furan-2-one
    • 3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-dodecahydroazuleno[4,5-b]furan-2-one
    • Cynaratriol
    • 3,11,13-Trihydroxy-10(14)-guaien-12,6-olide
    • SCHEMBL12459505
    • 3,8-Dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidenedecahydroazuleno[4,5-b]furan-2(3H)-one
    • Azuleno(4,5-b)furan-2(3H)-one, decahydro-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylene-, (3R-(3alpha,3aalpha,6aalpha,8beta,9alpha,9aalpha,9bbeta))-
    • SCHEMBL13822287
    • DTXSID00991181
    • 70894-20-1
    • NS00094011
    • 3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-\\ 6-methylenedecahydroazuleno[4,5-b]furan-2(3H)-one
    • (3R,3Ar,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one
    • CHEBI:156174
    • (3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]uran-2-one
    • Inchi: InChI=1S/C15H22O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h8-13,16-17,19H,1,3-6H2,2H3/t8-,9+,10-,11+,12+,13+,15+/m1/s1
    • Chiave InChI: OHBHGGYGWZIWCX-UOHBJPFUSA-N
    • Sorrisi: CC1C(CC2C1C3C(CCC2=C)C(C(=O)O3)(CO)O)O

Proprietà calcolate

  • Massa esatta: 282.14676
  • Massa monoisotopica: 282.14672380g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 448
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 7
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 87Ų

Proprietà sperimentali

  • Densità: 1.31
  • Punto di ebollizione: 455.4°C at 760 mmHg
  • Punto di infiammabilità: 168.6°C
  • Indice di rifrazione: 1.578
  • PSA: 86.99
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.